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molecular formula C12H14N2 B8678829 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile

Cat. No. B8678829
M. Wt: 186.25 g/mol
InChI Key: YQXWBOUWNWBGRS-UHFFFAOYSA-N
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Patent
US06358974B1

Procedure details

A mixture of N-tert-butyloxycarbonyl-7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (4.2 g, 0.01236 mol) and copper (I) cyanide (2.2 g, 0.0247 mol) in N-methylpyrrolidinone (120 ml) was heated at vigorous reflux for 2 hours. On cooling the mix was poured into 0.880 ammonia (300 ml) and water (300 ml) and extracted into ethyl acetate (4×200 ml). Combined organic extracts were washed with 1:10.880 ammonia:water (3×150 ml), water (3×200 ml) and brine (150 ml) and dried (Na2SO4). Solvent was removed in vacuo to afford the title compound as a pale brown solid (1.99 g, 86%).
Name
copper (I) cyanide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:17][C:16]([CH3:19])([CH3:18])[C:15]2[C:10](=[CH:11][C:12](Br)=[CH:13][CH:14]=2)[CH2:9]1)=O)(C)(C)C.[Cu][C:22]#[N:23].N.O>CN1CCCC1=O>[C:22]([C:12]1[CH:11]=[C:10]2[C:15]([C:16]([CH3:18])([CH3:19])[CH2:17][NH:8][CH2:9]2)=[CH:14][CH:13]=1)#[N:23]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC(=CC=C2C(C1)(C)C)Br
Name
copper (I) cyanide
Quantity
2.2 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
120 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at vigorous reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mix
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (4×200 ml)
WASH
Type
WASH
Details
Combined organic extracts were washed with 1:10.880 ammonia
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (3×150 ml), water (3×200 ml) and brine (150 ml) and dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C2C(CNCC2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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